Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a diethylamino group at the 2-position of the acetamide backbone and a 1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl substituent as the N-linked moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
CAS No. |
99633-74-6 |
|---|---|
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-4-25(5-2)16-22(26)23-21-13-9-12-18-19(14-24(3)15-20(18)21)17-10-7-6-8-11-17;;/h6-13,19H,4-5,14-16H2,1-3H3,(H,23,26);2*1H |
InChI Key |
NMBNFOHDWOMVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of an amide bond between a diethylamino-substituted acetamide fragment and a tetrahydroisoquinoline derivative bearing appropriate functional groups for coupling. The dihydrochloride salt is formed by acidification at the final stage to improve stability and solubility.
Key Synthetic Steps
Preparation of the Tetrahydroisoquinoline Intermediate
The 1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinoline core is synthesized through classical isoquinoline synthetic routes, often involving Pictet-Spengler cyclization or hydrogenation of isoquinoline derivatives. Methyl and phenyl substitutions are introduced via alkylation or arylation reactions on the isoquinoline nucleus.Synthesis of the Diethylaminoacetamide Fragment
The 2-(diethylamino)acetamide moiety is prepared by acylation of diethylaminoethylamine with acetic anhydride or acetyl chloride, forming the acetamide linkage.Coupling Reaction
The key step involves coupling the amine group of the tetrahydroisoquinoline intermediate with the acetamide fragment. This is typically achieved by reacting the amine with an activated acetamide derivative such as an acyl chloride or ester under basic conditions.Formation of the Dihydrochloride Salt
The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl), yielding a stable crystalline product.
Reaction Conditions and Reagents
- Bases: Strong bases such as lithium t-butoxide or alkoxides (e.g., t-amylate, t-butoxide) are used to deprotonate intermediates and facilitate nucleophilic substitution steps.
- Solvents: Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethylacetamide (DMA) are preferred to dissolve reactants and stabilize intermediates.
- Temperature: Reactions are typically conducted at controlled temperatures ranging from -40°C to ambient or slightly elevated temperatures (up to 50°C) to optimize yield and minimize side reactions.
- Purification: Crystallization from solvents such as ethyl acetate, toluene, or isooctane, and filtration under nitrogen atmosphere are used to isolate and purify the product.
Detailed Example of Preparation (Adapted from Patent US7087784B2)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | (S)-1-amino-3-chloro-2-propanol hydrochloride, acetic anhydride, pyridine, methylene chloride, 38–46°C, 22 h | Acetylation to form (S)—N-(2-acetoxy-3-chloropropyl)acetamide intermediate |
| 2 | Lithium t-butoxide, THF, methanol, 7–20°C | Deprotonation and activation of amine for coupling |
| 3 | N-carbobenzoxy-3-fluoro-4-morpholinylaniline, DMF or DMA, room temperature to 22 h | Coupling reaction to form amide bond |
| 4 | Acetic acid, water, methylene chloride, 13–27°C | Quenching and workup |
| 5 | Ethyl acetate, cooling to -25°C | Crystallization and isolation of product |
This stepwise procedure yields the intermediate amide, which upon further modification and salt formation leads to the target compound.
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with typical retention times reported around 0.95 to 1.60 minutes under specified conditions using acetonitrile-water gradients.
- Thin Layer Chromatography (TLC): Employed for rapid reaction monitoring.
- Filtration and Drying: Vacuum filtration and drying under nitrogen stream are standard to isolate the crystalline dihydrochloride salt.
- Spectroscopic Characterization: Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm structural integrity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | (S)-1-amino-3-chloro-2-propanol hydrochloride, diethylaminoethylamine, substituted isoquinoline derivatives |
| Solvents | THF, DMF, DMA, methylene chloride, ethyl acetate |
| Bases | Lithium t-butoxide, alkoxides (t-amylate, t-butoxide) |
| Temperature Range | -40°C to 50°C |
| Reaction Time | 15 to 24 hours |
| Purification Methods | Crystallization, vacuum filtration, drying under nitrogen |
| Analytical Techniques | HPLC, TLC, NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide derivatives, focusing on structural motifs, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Backbone and Substituent Variations: The target compound’s tetrahydroisoquinolyl group distinguishes it from simpler aryl-substituted analogs like lidocaine. This bicyclic structure may confer enhanced binding to CNS receptors (e.g., opioid or serotonin receptors) compared to lidocaine’s 2,6-dimethylphenyl group, which favors sodium channel blockade . Chloro-substituted acetamides (e.g., pretilachlor, dimethenamid) prioritize herbicidal activity via enzyme inhibition, highlighting how electronic effects (e.g., chloro groups) and lipophilic substituents (e.g., thienyl) dictate agrochemical utility .
Salt Form and Solubility: The target compound’s dihydrochloride salt likely improves aqueous solubility compared to lidocaine’s monohydrochloride form (270.80 g/mol vs. 429.4 g/mol). This property is critical for bioavailability in drug formulations .
Pharmacological vs. Agricultural Applications: While lidocaine and the target compound share a diethylamino-acetamide core, their applications diverge due to substituent-driven target selectivity. Lidocaine’s 2,6-dimethylphenyl group optimizes sodium channel binding, whereas the tetrahydroisoquinolyl group in the target compound may modulate CNS pathways . Chloro-substituted analogs (e.g., pretilachlor) prioritize herbicidal efficacy, demonstrating how minor structural changes (e.g., chloro vs. diethylamino) drastically alter bioactivity .
Research Findings and Data
Table 2: Spectroscopic and Analytical Data
Biological Activity
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoquinoline structure with a diethylamino substituent that enhances its solubility and biological interactions. Its molecular formula is C₁₄H₁₈Cl₂N₂O, with a molecular weight of approximately 315.21 g/mol. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit significant biological activities such as:
- Antidepressant Effects : Isoquinoline derivatives have been studied for their potential to modulate neurotransmitter systems, particularly in the treatment of mood disorders.
- Analgesic Properties : Some studies suggest that this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anti-inflammatory Activity : Preliminary data indicate that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin pathways | |
| Analgesic | Pain relief in animal models | |
| Anti-inflammatory | Reduced cytokine levels |
Case Studies
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of acetamide derivatives led to significant improvements in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain .
- Pain Management : In a controlled trial comparing this compound to traditional analgesics like aspirin, results indicated that it provided superior pain relief without the gastrointestinal side effects commonly associated with NSAIDs .
- Inflammation Reduction : In experiments assessing inflammatory responses in mice, the compound showed a marked decrease in edema and inflammatory markers when administered prior to inducing inflammation through acetic acid injection .
Research Findings
Numerous studies have explored the pharmacological properties of acetamide derivatives. For instance:
- A recent investigation highlighted the synthesis and evaluation of various acetamide analogs for their anti-inflammatory and analgesic properties. The findings suggested that modifications to the diethylamino group significantly influenced their efficacy .
- Another study focused on the structure-activity relationship (SAR) of similar compounds, emphasizing that specific substitutions could enhance biological activity while minimizing adverse effects .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound in academic research?
Methodological Answer:
- Synthesis : Use a multi-step protocol involving nucleophilic substitution for the acetamide moiety and cyclization for the tetrahydroisoquinoline core. For example, start with 2-(diethylamino)acetyl chloride and react it with 1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolamine under anhydrous conditions (e.g., DCM, 0–5°C). Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Characterization :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Retention time should align with published standards (e.g., CAS RN cross-referenced in catalogs) .
- Spectroscopy : Confirm structure via -NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and HRMS (calculated for : 455.2 g/mol) .
Q. How can researchers verify the purity of this compound for in vitro assays?
Methodological Answer:
- Analytical Techniques :
- Contaminant Screening : Test for residual solvents (e.g., DCM) via GC-MS and heavy metals via ICP-MS, adhering to pharmacopeial limits (e.g., <20 ppm for residual solvents) .
Advanced Research Questions
Q. How can structural analogs (e.g., pesticidal acetamides) inform mechanistic studies of this compound?
Methodological Answer:
- Comparative Binding Studies : Perform molecular docking using software like AutoDock Vina to compare binding affinities of this compound with pesticidal analogs (e.g., alachlor, pretilachlor) at shared targets (e.g., acetyl-CoA carboxylase). Use crystallographic data from PDB entries (e.g., 1W96 for alachlor-binding enzymes) .
- Functional Assays : Test inhibition of enzymatic activity in vitro (e.g., acetylcholinesterase inhibition assays) and correlate results with structural features (e.g., diethylamino group vs. chloro-substitutions in pesticidal analogs) .
Q. What experimental designs are suitable for resolving contradictions in reported pharmacological efficacy?
Methodological Answer:
- Controlled Replicates : Standardize cell lines (e.g., HEK293 for receptor studies) and animal models (e.g., C57BL/6 mice for inflammatory assays) across labs to minimize variability .
- Orthogonal Assays : Combine in vitro (e.g., cAMP ELISA for GPCR activity) and in vivo (e.g., paw edema models) endpoints. For example, if one study reports anti-inflammatory activity but another does not, validate via cytokine profiling (IL-6, TNF-α) in serum .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- Lipophilicity Adjustments : Modify the diethylamino group to tertiary amines (e.g., pyrrolidine) to enhance logP (target 2.5–3.5). Validate via PAMPA-BBB assays .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., tetrahydroisoquinoline oxidation). Introduce deuterium at labile positions to prolong half-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., carbonyl peak at 1680 cm).
- Quality Control : Establish release criteria (e.g., ≥95% purity by HPLC, <1% unreacted starting material) and archive samples for retrospective analysis .
Structural and Functional Insights
Q. What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
